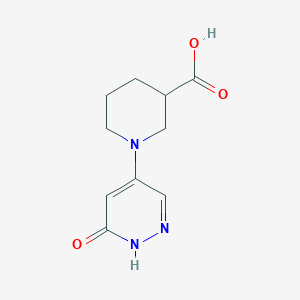

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-oxo-1H-pyridazin-4-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-9-4-8(5-11-12-9)13-3-1-2-7(6-13)10(15)16/h4-5,7H,1-3,6H2,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPLKDMHOBORDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=O)NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid typically involves:

- Construction or functionalization of the pyridazine ring bearing a hydroxyl group at the 6-position.

- Coupling or substitution at the 4-position of the pyridazine with a piperidine-3-carboxylic acid moiety.

- Protection/deprotection steps for sensitive groups, especially carboxylic acid and amino functionalities, to facilitate coupling reactions.

- Purification steps to isolate the target compound with high purity.

Preparation of Piperidine-3-carboxylic Acid Derivatives

Piperidine-3-carboxylic acid derivatives are commonly prepared or modified via:

- Starting from commercially available piperidine-3-carboxylic acid or its N-protected forms (e.g., N-Boc-piperidine-3-carboxylic acid).

- Conversion to β-keto esters using Meldrum’s acid and coupling reagents such as EDC·HCl and DMAP, followed by methanolysis to yield methyl esters (as in related pyrazole derivatives).

- Formation of β-enamino diketones by reaction with N,N-dimethylformamide dimethyl acetal, which serve as key intermediates for heterocycle construction.

Pyridazine Ring Functionalization and Coupling

The pyridazine ring bearing the hydroxyl group at position 6 can be synthesized or functionalized through:

- Photocatalytic condensation reactions involving aminopyridine derivatives and piperazine or piperidine carboxylates under visible light irradiation using acridine salt photocatalysts.

- The use of photocatalysts such as acridine salts enables one-step synthesis of complex heterocycles by promoting condensation in the presence of oxidants under mild conditions.

- The reaction typically occurs in organic solvents like anhydrous dichloroethane under oxygen atmosphere with blue LED light irradiation for extended periods (e.g., 10 hours), affording high yields (up to 95%) and high purity products.

Representative Photocatalytic Preparation Method (Adapted)

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminopyridine + piperazine-1-tert-butyl formate + acridine salt photocatalyst + oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide) in anhydrous dichloroethane | Light irradiation (blue LED, 380-750 nm), oxygen atmosphere, 10 h | 94-95 |

| 2 | Reaction mixture dried and purified by column chromatography | Isolation of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate intermediate | - |

| 3 | Deprotection of tert-butyl ester to yield carboxylic acid | Acidic conditions (e.g., TFA) to remove tert-butyl protecting group | - |

Note: While this example is for a closely related aminopyridinyl piperazine carboxylate, similar conditions and photocatalytic strategies can be adapted for the synthesis of this compound by modifying the heterocyclic core and amine partner accordingly.

Alternative Synthetic Routes and Optimization

- Use of β-enamino diketones derived from N-Boc-piperidine-3-carboxylic acid as intermediates for heterocycle formation via reaction with hydrazines or related reagents to form pyridazine or pyrazole rings.

- Solvent choice significantly affects regioselectivity and yield; polar protic solvents like ethanol have shown high regioselectivity and good yields in related systems.

- Protection strategies (e.g., N-Boc) are crucial for controlling reactivity and enabling selective functionalization steps.

- Reaction temperature, time, and catalyst loading are optimized to maximize yield and minimize byproducts.

Comparative Data on Reaction Conditions and Yields

| Parameter | Condition A (Photocatalytic) | Condition B (β-Enamino Diketone Route) |

|---|---|---|

| Catalyst | Acridine salt photocatalyst (0.05-0.50 eq) | None (chemical reagents for ring closure) |

| Solvent | Anhydrous dichloroethane | Ethanol, acetonitrile, or CCl4 |

| Light Source | Blue LED (380-750 nm) | Not applicable |

| Reaction Time | 10 hours or more | 1-18 hours |

| Atmosphere | Oxygen replaced 3 times | Ambient or inert atmosphere |

| Yield | 94-95% (isolated) | 78% (regioselective product) |

| Purification | Column chromatography | Column chromatography |

Summary of Advantages and Challenges

-

- Photocatalytic methods provide environmentally friendly, metal-free, and mild reaction conditions.

- One-step synthesis routes reduce byproduct formation and improve overall yield.

- Use of visible light as an energy source is cost-effective and sustainable.

- Protection strategies allow for regioselective and chemoselective transformations.

-

- Long irradiation times (up to 10 hours) may limit throughput.

- Requirement for oxygen atmosphere and specific photocatalysts necessitates controlled reaction setups.

- Scale-up may require optimization of light penetration and catalyst recovery.

Chemical Reactions Analysis

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with DNA or proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid (Compound A) with analogs:

*Estimated based on molecular formula (C₁₀H₁₁N₃O₃).

Key Research Findings

- Positional Isomerism : Piperidine-4-carboxylic acid derivatives (e.g., 1017326-43-0) exhibit distinct conformational preferences compared to 3-carboxylic acid analogs, impacting target engagement .

- hERG Channel Modulation : Piperidine-3-carboxylic acid derivatives like RPR260243 () demonstrate that substituents on the aromatic ring critically influence ion channel activity, with trifluorophenyl groups enabling voltage-dependent modulation .

- Prodrug Potential: Carboxylic acid groups (as in Compound A) are amenable to prodrug strategies, such as esterification, to enhance bioavailability () .

Biological Activity

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyridazine and piperidine frameworks, which are known for their bioactive properties. The synthetic route often includes the formation of key intermediates followed by functional group modifications to achieve the desired carboxylic acid functionality.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that synthesized compounds showed enhanced activity against gram-positive bacteria compared to gram-negative strains. Notably, compounds with piperidine moieties demonstrated effective inhibition against Bacillus cereus and Bacillus thuringiensis species, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus cereus | 5 |

| Bacillus thuringiensis | 10 | |

| Staphylococcus aureus | 15 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. It has been shown to exert cytotoxic effects on several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The compound exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, indicating promising anticancer activity.

Table 2: Cytotoxicity Profiles of Selected Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HUH7 | 10.1 |

| MCF7 | 15.0 | |

| HCT116 | 12.5 | |

| 5-Fluorouracil | HUH7 | 18.78 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis, such as thymidylate synthase, which is essential for cancer cell proliferation .

- Membrane Permeability : The presence of a piperidine ring enhances the lipophilicity of the compound, facilitating its transport across cell membranes and improving its bioavailability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives where one specific derivative demonstrated superior activity against liver carcinoma cells compared to others in its class. This was attributed to its structural features that enhanced binding affinity to target proteins involved in cell cycle regulation .

Q & A

What are the established synthetic routes for 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis typically involves multi-step organic reactions, including coupling pyridazine derivatives with functionalized piperidine precursors. Key steps include nucleophilic substitution, cyclization, and carboxylation. Green chemistry approaches using water or ethanol as solvents and catalysts like Pd/C or CuI are recommended to reduce environmental impact . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . Optimization involves adjusting temperature (60–100°C), solvent polarity, and catalyst loading, monitored via TLC or HPLC .

Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?

Basic Research Question

Structural confirmation requires a combination of:

- NMR (¹H, ¹³C, and 2D-COSY for piperidine ring conformation and pyridazine hydroxyl group identification) .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- IR Spectroscopy for characteristic peaks (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .

- HPLC-PDA with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases, GPCRs) evaluates binding affinities. Pharmacophore modeling highlights critical substituents (e.g., hydroxypyridazine for hydrogen bonding, piperidine for conformational flexibility). In silico ADMET profiling (SwissADME) prioritizes derivatives with optimal solubility and low toxicity .

What strategies resolve contradictions in reported biological activity data across structural analogs?

Advanced Research Question

Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges) or structural nuances (e.g., substituent positioning). Systematic approaches include:

- Meta-analysis of published IC₅₀ values and selectivity profiles .

- Comparative SAR Studies : Focus on analogs like 1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide () to assess how halogenation affects activity .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and in vivo models for bioavailability .

How can researchers address instability or degradation during storage of this compound?

Advanced Research Question

Instability often stems from hygroscopicity or oxidation. Mitigation strategies:

- Lyophilization : Store as a lyophilized powder under argon at -20°C .

- Stability-Indicating HPLC : Monitor degradation products under stress conditions (heat, light, pH extremes) .

- Excipient Screening : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to enhance shelf life .

What experimental designs are optimal for evaluating the compound’s pharmacokinetic (PK) properties?

Advanced Research Question

Use a tiered approach:

In Vitro Assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis) .

In Vivo PK Studies (rodents): Administer via IV/oral routes; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and half-life .

Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in target organs .

How do structural modifications (e.g., halogenation, methylation) impact the compound’s physicochemical properties?

Advanced Research Question

Modifications alter logP, solubility, and bioavailability:

- Halogenation (e.g., 6-Cl substitution): Increases lipophilicity (logP +0.5) but may reduce aqueous solubility .

- Methylation (e.g., piperidine N-methyl): Enhances metabolic stability by blocking CYP450 oxidation .

- Carboxylic Acid Isosteres (e.g., tetrazole): Improve oral absorption while retaining acidity .

What are the best practices for handling contradictions between computational predictions and experimental results?

Advanced Research Question

Reconcile discrepancies through:

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better match experimental binding data .

- Crystallography : Resolve co-crystal structures to validate docking poses (e.g., X-ray diffraction of ligand-target complexes) .

- Error Analysis : Quantify uncertainties in computational models (e.g., ensemble docking to account for protein flexibility) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.